molecular formula C13H18FNO2 B4571457 4-[3-(4-fluorophenoxy)propyl]morpholine

4-[3-(4-fluorophenoxy)propyl]morpholine

Cat. No.: B4571457
M. Wt: 239.29 g/mol
InChI Key: DZPJXEVGSIJYMR-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenoxy)propyl]morpholine is a useful research compound. Its molecular formula is C13H18FNO2 and its molecular weight is 239.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.13215698 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions and Synthesis

  • A study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives with "4-[3-(4-fluorophenoxy)propyl]morpholine" structure. These derivatives demonstrated various intermolecular interactions, such as C–H⋯O and π⋯π, which were analyzed using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla et al., 2014).

Biological Activities

  • Research into "4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine" highlighted its significant anti-TB and anti-microbial activities, showcasing its potential in addressing infectious diseases (Mamatha S.V et al., 2019).
  • Another investigation detailed the synthesis and characterization of compounds with morpholine structures that showed promising anti-TB and antimicrobial properties. This study underscores the potential of morpholine derivatives in therapeutic applications, particularly in combating tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Molecular Design and Synthesis

  • The synthesis and characterization of morpholine derivatives for potential biological activities, including antibacterial and antifungal applications, were explored. These studies emphasize the morpholine scaffold's versatility in drug design (S.V, M., Bhat, M., K, S. B., & S.K., M., 2019).

Antioxidant Activity

  • Investigations into the antioxidant properties of "1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides" revealed that these compounds exhibit antioxidant activity. This property was found to depend on the alkyl chain length, providing insights into the structural factors influencing antioxidant efficacy (Isakhanyan et al., 2011).

Properties

IUPAC Name

4-[3-(4-fluorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPJXEVGSIJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.